3-(4-Methoxyphenyl)-2'-trifluoromethylpropiophenone
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Overview
Description
3-(4-Methoxyphenyl)-2'-trifluoromethylpropiophenone is a useful research compound. Its molecular formula is C17H15F3O2 and its molecular weight is 308.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Compound Formation
Synthesis of Steroid Compounds : The reaction involving derivatives of 3-(4-Methoxyphenyl)-2'-trifluoromethylpropiophenone plays a role in synthesizing steroid compounds. These compounds are significant in studying estrogenic activity (Nazarov & Zavyalov, 1956).
Formation of Analgesic Compounds : Derivatives of this compound are used in synthesizing analgesic compounds, showcasing its potential in pain management research (Occelli, Fontanella, Diena & Schiatti, 1985).
Fluorescent Probe Development : This compound is useful in developing fluorescent probes for sensing pH and metal cations, indicating its application in biochemical sensing technologies (Tanaka, Kumagai, Aoki, Deguchi & Iwata, 2001).
Chemical Reactions and Structural Analysis
Photoactivation and Chemical Biology : Photoactivation studies of this compound suggest its utility in developing cleaner chemicals for biological applications (Raimer & Lindel, 2013).
Structural and Spectral Elucidation : Investigations into the structural, spectral, and electronic properties of related compounds provide insights into the physicochemical properties and potential applications in drug development (H., Thirumalaikumar, Muthu, Basha Asif & Irfan, 2021).
Antitumor Agent Development : Studies on derivatives of this compound have led to the discovery of potent antiproliferative compounds targeting tubulin, highlighting its role in cancer research (Greene et al., 2016).
Analytical and Environmental Applications
Nickel Determination in Materials : The compound has been utilized in developing methods for the selective determination of nickel in various materials, illustrating its importance in analytical chemistry (Izquierdo & Carrasco, 1984).
Lignin Model Compound Metabolism : Research on lignin model compounds related to this chemical sheds light on microbial degradation processes, relevant for understanding environmental decomposition mechanisms (Vicu�a, Gonz�lez, Mozuch & Kirk, 1987).
Future Directions
Mechanism of Action
Target of Action
The compound “3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone” is likely to interact with certain biological targets due to its structural features. For instance, the methoxyphenyl group is a common feature in many bioactive molecules and can interact with various proteins or enzymes. Without specific studies, it’s challenging to identify the exact targets of this compound .
Mode of Action
The mode of action would depend on the specific biological targets of “3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone”. It could potentially act as an inhibitor or activator of its target proteins or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Without specific studies, it’s difficult to determine the exact biochemical pathways affected by “3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone”. Compounds with similar structures have been found to affect various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone” would depend on various factors such as its chemical structure, the route of administration, and the individual’s physiological condition .
Result of Action
The molecular and cellular effects of “3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone” would depend on its mode of action and the specific biological targets it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of "3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone" .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O2/c1-22-13-9-6-12(7-10-13)8-11-16(21)14-4-2-3-5-15(14)17(18,19)20/h2-7,9-10H,8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZAKUMQPICKAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644284 |
Source
|
Record name | 3-(4-Methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-02-8 |
Source
|
Record name | 3-(4-Methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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